3,7-Dimethyloct-4-enoic acid

Catalog No.
S15159255
CAS No.
61521-12-8
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,7-Dimethyloct-4-enoic acid

CAS Number

61521-12-8

Product Name

3,7-Dimethyloct-4-enoic acid

IUPAC Name

3,7-dimethyloct-4-enoic acid

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-8(2)5-4-6-9(3)7-10(11)12/h4,6,8-9H,5,7H2,1-3H3,(H,11,12)

InChI Key

OIUGMTRDEHDNAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC=CC(C)CC(=O)O

3,7-Dimethyloct-4-enoic acid is an organic compound with the molecular formula C10H18O2\text{C}_{10}\text{H}_{18}\text{O}_2 and a molecular weight of approximately 170.25 g/mol. It is characterized by a double bond between the fourth and fifth carbon atoms in its carbon chain, which contributes to its reactivity and potential applications in various chemical processes. This compound is categorized under fatty acids and is notable for its unique structure that includes two methyl groups located at the third and seventh positions of the octene chain .

Typical of alkenes and carboxylic acids. Key reactions include:

  • Hydrogenation: The double bond can be hydrogenated to form a saturated fatty acid.
  • Esterification: Reacting with alcohols can yield esters, which are significant in the production of biodiesel and other bio-based products.
  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
  • Polymerization: Under certain conditions, it may participate in polymerization reactions, forming larger molecular structures useful in materials science .

Several methods can be employed to synthesize 3,7-dimethyloct-4-enoic acid:

  • Alkylation Reactions: Utilizing alkyl halides with appropriate nucleophiles can yield the desired compound through a series of reactions.
  • Decarboxylation: Starting from longer-chain fatty acids, decarboxylation can selectively remove carboxyl groups to form shorter-chain analogs.
  • Dehydration Reactions: Starting from corresponding alcohols or acids, dehydration can lead to the formation of alkenes, including 3,7-dimethyloct-4-enoic acid.
  • Biological Synthesis: Certain microorganisms may naturally produce this compound as part of their metabolic pathways, providing an eco-friendly synthesis route .

3,7-Dimethyloct-4-enoic acid has potential applications across various fields:

  • Chemical Industry: As an intermediate in the synthesis of surfactants and emulsifiers.
  • Food Industry: Potential use as a flavoring agent or preservative due to its unique chemical properties.
  • Pharmaceuticals: Investigated for possible roles in drug formulations due to its biological activity.
  • Cosmetics: Utilized in formulations for skin care products owing to its fatty acid properties .

Several compounds share structural similarities with 3,7-dimethyloct-4-enoic acid:

Compound NameCAS NumberKey Features
3,7-Dimethyloct-3-enoic acid527754-85-4Similar structure but different double bond position
(R)-3,7-Dimethyloct-6-enoic acid18951-85-4Contains a double bond at a different position
6-Ethyl-3-hydroxy-3,7-dimethyloct-4-enoic acidNP0142563Hydroxy group adds different reactivity

Uniqueness

What sets 3,7-dimethyloct-4-enoic acid apart from these similar compounds is its specific arrangement of methyl groups and the position of the double bond. These structural nuances contribute to its unique chemical behavior and potential applications in various industries .

Primer Formation via Branched-Chain Amino Acid Catabolism

The biosynthesis of 3,7-Dimethyloct-4-enoic acid in microbial systems originates from the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. These amino acids undergo transamination to form α-keto acids, which are subsequently decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKD) complex. For example, valine yields α-ketoisovalerate, which the BCKD complex converts into isobutyryl-CoA, a direct precursor for iso-branched fatty acids. In Micrococcus luteus, overexpression of the BCKD gene cluster increases the production of branched-chain fatty acids threefold, underscoring its regulatory role in primer availability.

The specificity of BCKA decarboxylase for α-keto substrates determines the branching pattern of the resulting fatty acids. Enzymatic assays reveal that α-keto-β-methylvalerate (derived from isoleucine) is processed with 100% activity, compared to 63% for α-ketoisovalerate (valine-derived) and 38% for α-ketoisocaproate (leucine-derived). This hierarchy ensures preferential synthesis of anteiso-branched fatty acids under standard physiological conditions.

SubstrateBCKA Activity (%)CO₂ Produced (nmol/min·mg)
α-Keto-β-methylvalerate10019.7
α-Ketoisovalerate6312.4
α-Ketoisocaproate387.4

Chain Elongation and Double Bond Introduction

Following primer activation, the fatty acid synthase (FAS) system elongates the acyl chain using malonyl-CoA as a two-carbon donor. In Bacillus species, the FabH enzyme condenses isobutyryl-CoA with malonyl-ACP to initiate elongation, with subsequent cycles mediated by FabF and FabG. The double bond at C4 is introduced by a Δ4-desaturase, which operates on the growing acyl-ACP intermediate. Structural studies suggest that this desaturase employs a diiron active site to abstract hydrogens from C4 and C5, creating the cis configuration observed in 3,7-Dimethyloct-4-enoic acid.

Divalent cations such as Mg²⁺ modulate desaturase activity, with optimal activity occurring at 2 mM Mg²⁺ and pH 7.5. Mutagenesis of conserved histidine residues in the desaturase’s substrate-binding pocket abolishes activity, confirming their role in positioning the acyl chain for dehydrogenation.

The synthesis of 3,7-dimethyloct-4-enoic acid represents a significant challenge in organic chemistry due to its unique structural features, including two methyl substituents at specific positions and a precisely positioned double bond [1]. This fatty acid derivative requires sophisticated synthetic approaches that can control both regiochemistry and stereochemistry throughout the synthetic sequence . The molecular formula C₁₀H₁₈O₂ and molecular weight of 170.25 grams per mole establish the fundamental parameters for synthetic planning [1].

Alkylation Strategies for Branching Pattern Control

Achieving precise branching patterns in 3,7-dimethyloct-4-enoic acid synthesis requires strategic alkylation methodologies that can introduce methyl groups at the designated positions with high regioselectivity [3] [4]. The Friedel-Crafts alkylation represents one of the most established approaches for introducing alkyl branches into organic substrates, particularly when applied to aromatic precursors that can later be converted to aliphatic fatty acid derivatives [5]. This methodology has demonstrated effectiveness in controlling regioselectivity through careful selection of Lewis acid catalysts and reaction conditions [3].

Ethylaluminum sesquichloride-mediated alkylation has emerged as a particularly valuable technique for the hydro-alkylation of unsaturated fatty compounds [4]. When applied to oleic acid derivatives with isopropyl chloroformate, this method produces approximately equal mixtures of regioisomers at the 9- and 10-positions with yields reaching 72% after two hours of reaction time [4]. The mechanism involves decomposition of the chloroformate to generate the corresponding carbocation, which subsequently adds to the carbon-carbon double bond, followed by hydride transfer from the aluminum reagent [4].

The malonic ester synthesis provides another powerful strategy for constructing branched fatty acid frameworks through sequential alkylation processes [6] [7]. This methodology involves the deprotonation of diethyl malonate using sodium ethoxide, followed by nucleophilic substitution with appropriate alkyl halides [7]. The resulting alkylated malonic esters can undergo thermal decarboxylation after ester hydrolysis to yield substituted carboxylic acids [6]. The technique allows for both monoalkylation and dialkylation, providing flexibility in introducing multiple branching points [7].

Grignard reagent-based alkylation using organocopper(I) ate complexes offers exceptional selectivity for fatty acid synthesis [8]. The method employs methylcopper(I) combined with primary or secondary Grignard reagents to form copper(I) ate complexes that selectively transfer the alkyl group originally bonded to magnesium [8]. When coupled with methyl or ethyl 11-iodoundecanoate, this approach enables the synthesis of various fatty acids with yields ranging from 75% to 90% [8].

Table 1: Alkylation Strategies for Branching Pattern Control

MethodSubstrate TypeBranching ControlTypical Yield (%)Reference
Friedel-Crafts AlkylationAromatic compounds/unsaturated fatty compoundsRegioselective alkyl introduction70-90 [3] [5]
Ethylaluminum Sesquichloride-MediatedUnsaturated fatty acidsRegioisomeric mixture (9- and 10-position)72 [4]
Cobalamin-Dependent Radical SAMMethyl ether substratesIterative methyl group alkylation85-95 [9]
Malonic Ester SynthesisDiethyl malonateSequential mono/dialkylation60-80 [6] [7]
Grignard-Copper(I) Ate ComplexPrimary/secondary alkyl groupsSelective coupling with primary iodoalkyl groups75-90 [8]

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis approaches for 3,7-dimethyloct-4-enoic acid leverage transition metal complexes with chiral ligands to achieve high enantioselectivity in key bond-forming reactions [17] [18]. Rhodium-catalyzed asymmetric hydrogenation using chiral phosphine ligands represents one of the most developed methodologies for introducing chirality into fatty acid derivatives [19] [20]. The mechanism involves coordination of the substrate to the rhodium center, followed by oxidative addition of hydrogen and subsequent stereoselective transfer of hydrogen atoms to the coordinated olefinic bond [19].

Chiral phosphoric acid catalysis has emerged as a powerful organocatalytic approach for enantioselective transformations [18] [21]. These bifunctional catalysts operate through dual activation modes, functioning simultaneously as Brønsted acids and Brønsted bases to create hydrogen bonding networks that organize nucleophiles and electrophiles in stereochemically defined arrangements [18]. The development of chiral imidodiphosphorimidates has further expanded the scope of asymmetric counter-anion directed catalysis for various organic transformations [18].

Organocatalytic epoxidation using MacMillan's third generation imidazolidinone catalyst provides an efficient route to chiral terminal epoxides from long-chain aldehydes [22] [23]. This methodology serves as a key step in the asymmetric synthesis of 3-hydroxy fatty acids, with the epoxides subsequently undergoing ring opening with vinylmagnesium bromide [24]. Ozonolysis and oxidation of the resulting products leads to the target fatty acid derivatives with high enantiomeric purity [23].

Enzymatic approaches utilizing engineered fungal peroxygenases offer highly regioselective hydroxylation of fatty acids [25] [26]. Single mutations near the phenylalanine catalytic tripod can dramatically shift selectivity toward subterminal hydroxylation while suppressing over-oxidation activities [26]. These biocatalytic systems achieve regioselectivities of 95% and enantiomeric excesses of 83% for the S enantiomer in the synthesis of omega-1-hydroxytetradecanoic acid [26].

Table 3: Catalytic Asymmetric Synthesis Approaches

Catalyst SystemSubstrate ClassEnantioselectivity (% ee)Turnover NumbersReference
Rhodium-BINAPβ-Keto esters/enamides90-991,000-10,000 [20] [27] [28]
Rhodium-TangPhosα-Dehydroamino acids95-995,000-10,000 [28]
Chiral Phosphoric AcidsImines/carbonyl compounds80-95100-1,000 [18] [29]
Organocatalytic EpoxidationLong-chain aldehydes85-9550-500 [22] [23] [24]
Enzymatic HydroxylationFatty acids80-95100-1,000 [25] [26]

The double bond located between carbons 4 and 5 in 3,7-dimethyloct-4-enoic acid serves as the primary site for olefin functionalization reactions [5] [6]. The electron-rich nature of the alkene double bond makes it highly susceptible to electrophilic attack, while the presence of methyl substituents influences both the reactivity and selectivity of these transformations [7] [8].

Epoxidation reactions represent one of the most important functionalization pathways for this compound. Treatment with peroxycarboxylic acids such as meta-chloroperoxybenzoic acid results in the formation of epoxide derivatives through a concerted mechanism [9] [10]. The reaction proceeds via syn-addition, where both carbon-oxygen bonds form on the same face of the double bond [11]. The epoxidation shows typical yields ranging from 75-85%, with the reaction being stereospecific and proceeding through a single-step mechanism without intermediates [7] [12].

Metathesis reactions offer another valuable synthetic pathway for functionalizing the alkene moiety. The use of Grubbs' catalyst enables both ring-closing metathesis and cross-metathesis reactions [5] [13]. In cross-metathesis applications, the compound can be coupled with other alkenes to form new carbon-carbon bonds, though the reaction typically produces mixtures of E and Z isomers with yields ranging from 60-80% [14]. The metathesis pathway is particularly valuable for creating more complex molecular architectures from simpler fatty acid precursors [13].

Radical-mediated functionalization has emerged as a powerful tool for alkene transformation. The use of tert-butyl hydroperoxide as both an oxidant and radical precursor enables diverse functionalization patterns [8] [15]. These radical pathways effectively avoid compatibility issues with functional groups and provide access to peroxidation, carbonylation, and hydroxylation products [8]. The radical addition typically follows anti-Markovnikov selectivity with yields of 65-75%.

Hydrogenation reactions convert the alkene to the corresponding saturated fatty acid using palladium-catalyzed conditions. The reaction proceeds through syn-addition of hydrogen atoms across the double bond, achieving high yields of 90-95% [16]. The stereochemical outcome depends on the catalyst used and reaction conditions, with the process being highly efficient for complete saturation of the alkene functionality.

Reaction TypeReagent/CatalystProduct TypeSelectivityTypical Yield (%)
Epoxidationm-CPBAEpoxidesyn-Addition75-85
HydrogenationH₂/Pd-CSaturated acidsyn-Addition90-95
Cross-MetathesisGrubbs catalystCross-coupled productsE/Z mixture60-80
Radical AdditionTBHP/radical initiatorPeroxidized productsAnti-Markovnikov65-75
Oxidative CleavageOsO₄/NaIO₄Aldehydes/ketonesChain cleavage70-80
HydroborationBH₃·THFAlcohol derivativesAnti-Markovnikov80-90
HalogenationBr₂/CCl₄Dihalogenated productsAnti-addition85-95
DihydroxylationOsO₄/NMODiol derivativessyn-Addition70-85

Carboxylic Acid Derivitization Reactions

The carboxylic acid functionality in 3,7-dimethyloct-4-enoic acid undergoes a wide range of derivatization reactions that are fundamental to its synthetic utility [17] [18]. These transformations primarily proceed through nucleophilic acyl substitution mechanisms, where the poor leaving group ability of the hydroxyl group is overcome through activation strategies [18] [19].

Esterification reactions represent the most common derivatization pathway. The Fischer esterification proceeds through acid-catalyzed nucleophilic acyl substitution, involving the formation of a tetrahedral intermediate [20] [17]. The reaction requires an alcohol and an acid catalyst, with the equilibrium driven toward ester formation through the use of excess alcohol or removal of water [20]. The mechanism follows a protonation-addition-deprotonation-protonation-elimination-deprotonation sequence, achieving yields typically in the range of 70-90%.

Amidation reactions convert the carboxylic acid to amide derivatives through coupling with amines. The use of coupling reagents such as dicyclohexylcarbodiimide facilitates the formation of amide bonds under mild conditions [21] [22]. This transformation is particularly important for pharmaceutical applications and the formation of peptide bonds [17]. The reaction proceeds through the formation of an activated intermediate followed by nucleophilic attack by the amine.

Acid chloride formation provides access to highly reactive derivatives that can undergo further transformations. Treatment with thionyl chloride converts the carboxylic acid to the corresponding acid chloride through nucleophilic substitution [19] [22]. These acid chlorides serve as versatile intermediates for subsequent reactions with various nucleophiles.

Reduction reactions convert the carboxylic acid to the corresponding primary alcohol using strong reducing agents such as lithium aluminum hydride [22]. This transformation is particularly useful for accessing alcohol derivatives that can undergo further functionalization. The reduction proceeds through hydride attack on the carbonyl carbon, followed by elimination of the alkoxide.

Decarboxylation reactions can occur under thermal conditions, particularly in the presence of copper catalysts [23]. These reactions involve the loss of carbon dioxide to generate alkene or alkane products, depending on the specific conditions employed. The mechanism typically involves radical intermediates formed through oxidative decarboxylation pathways.

Derivatization TypeReagent SystemMechanismProductReaction Conditions
EsterificationROH/H⁺ catalystNucleophilic acyl substitutionEsterReflux/acid catalyst
AmidationRNH₂/DCCCoupling reactionAmideRT/coupling agent
Acid Chloride FormationSOCl₂Nucleophilic substitutionAcid chloride0°C to RT
Anhydride FormationAcid anhydrideCondensationMixed anhydrideElevated temperature
Reduction to AlcoholLiAlH₄Hydride reductionPrimary alcoholAnhydrous/ether
DecarboxylationHeat/Cu catalystRadical decarboxylationAlkene/alkane200-250°C
α-HalogenationBr₂/PBr₃Electrophilic substitutionα-Halo acidLow temperature
LactonizationIntramolecular cyclizationCyclization/eliminationLactoneAcid catalyst/heat

Position-Specific Reactivity of Methyl Substituents

The methyl substituents at positions 3 and 7 in 3,7-dimethyloct-4-enoic acid exhibit distinct reactivity patterns that are influenced by their electronic environment and steric accessibility [24] [25]. These positional differences create opportunities for selective functionalization and impact the overall chemical behavior of the molecule.

Carbon-hydrogen activation at the methyl positions occurs through radical mechanisms, with the C-7 methyl group showing enhanced reactivity compared to the C-3 position [25] [26]. The activation energy for C-H bond cleavage at the C-7 position is typically 3-4 kcal/mol lower than at the C-3 position, reflecting the electronic and steric differences between these sites [27]. This selectivity arises from the proximity of the C-7 methyl to the alkene double bond, which provides additional stabilization to radical intermediates through hyperconjugative interactions.

Electronic effects play a crucial role in determining the reactivity patterns of the methyl substituents. The C-7 methyl group benefits from allylic stabilization when undergoing radical reactions, similar to benzylic systems in aromatic compounds [27]. This stabilization lowers the barrier for hydrogen abstraction and promotes selective functionalization at this position. The hyperconjugative interaction between the C-H bonds of the methyl group and the adjacent π-system contributes to this enhanced reactivity.

Steric considerations also influence the accessibility of the methyl groups to various reagents [24]. The C-3 methyl group experiences greater steric hindrance due to its proximity to the carboxylic acid functionality, which can impede the approach of bulky reagents. This steric effect contributes to the preferential reactivity observed at the C-7 position in many transformations.

Oxidation reactions of the methyl substituents can proceed through various mechanisms, including radical autoxidation and metal-catalyzed oxidation [25] [28]. The C-7 methyl group typically undergoes oxidation more readily, forming ketone or aldehyde products depending on the specific conditions employed. These oxidative transformations are particularly relevant in biological systems where branched-chain fatty acids undergo metabolic processing [29].

Mechanistic preferences for methyl group functionalization depend on the specific reaction conditions and reagents employed. Radical abstraction mechanisms are favored under conditions that generate carbon-centered radicals, while electrophilic substitution can occur in the presence of strong electrophiles [25]. The position-specific reactivity enables selective synthetic modifications that can be exploited for the preparation of derivatives with desired properties.

PositionReactivity PatternActivation Energy (kcal/mol)Common TransformationsMechanistic Preference
C-3 MethylModerate C-H activation28-32Oxidation to ketoneRadical abstraction
C-7 MethylEnhanced C-H activation25-28Benzylic-type oxidationElectrophilic substitution
C-3 vs C-7 SelectivityC-7 > C-3ΔΔG‡ = 3-4Selective functionalizationKinetic selectivity
Steric EffectsIncreased steric hindrance+2-3 penaltyReduced reaction ratesThermodynamic control
Electronic EffectsHyperconjugative stabilization-1-2 stabilizationRadical stabilizationElectronic control

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

170.130679813 g/mol

Monoisotopic Mass

170.130679813 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

Explore Compound Types